(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one
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Description
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one, also known as CMBI, is a heterocyclic compound with a five-membered ring structure. It is a type of isoxazole, which is a class of compounds that are known for their versatility and wide range of applications. CMBI has been used in various scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a fluorescent sensor and as a potential therapeutic agent.
Scientific Research Applications
Crystallographic and Theoretical Studies
Research on similar arylidene-isoxazolone compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, involves crystallographic and theoretical studies. These studies, including X-ray diffraction and density functional theory (DFT) methods, offer insights into the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of these compounds (Brancatelli et al., 2011).
Green Synthesis and DFT Study
The synthesis of isoxazol-5(4H)-one derivatives, including those with 4-arylmethylene groups, can be achieved in a green and efficient manner using water and antimony trichloride as a catalyst. A DFT study on these compounds can provide insights into their structural parameters, vibrational frequencies, molecular electrostatic potential, and more (Pourmousavi et al., 2018).
Photophysical Behavior Characterization
The photophysical behavior of DFHBI and its derivatives, which share a similar benzylidene-isoxazolone structure, can be characterized to understand their fluorescence properties. Studies in various solvent environments are key to understanding solvent-dependent properties such as absorption and emission spectra (Santra et al., 2019).
Nonlinear Optical Crystals
Isoxazolone-based compounds like (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one have applications in the field of nonlinear optics (NLO). Their large second harmonic generation effect makes them suitable for photonics and other NLO applications (Zhang et al., 2015).
Corrosion Inhibition
Isoxazole derivatives such as (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy in preventing corrosion, along with their adsorption behavior, makes them significant in material science (Aslam et al., 2020).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-4-2-8(3-5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRMQQWIXCXOJT-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one |
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